molecular formula C19H21IN2O3 B295404 Benzyl 2-tert-butyl-2-(2-iodobenzoyl)hydrazinecarboxylate

Benzyl 2-tert-butyl-2-(2-iodobenzoyl)hydrazinecarboxylate

Cat. No.: B295404
M. Wt: 452.3 g/mol
InChI Key: SWBRPLFTVLPZNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-tert-butyl-2-(2-iodobenzoyl)hydrazinecarboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Mechanism of Action

The mechanism of action of Benzyl 2-tert-butyl-2-(2-iodobenzoyl)hydrazinecarboxylate is still being studied. However, it has been suggested that it may work by inhibiting the growth of cancer cells through the induction of apoptosis, or programmed cell death. It may also work by disrupting the cell membrane of bacteria, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo, as well as to have antimicrobial activity against a range of bacterial strains. Additionally, it has been found to have low toxicity, making it a potentially safe candidate for further development.

Advantages and Limitations for Lab Experiments

One of the main advantages of Benzyl 2-tert-butyl-2-(2-iodobenzoyl)hydrazinecarboxylate for lab experiments is its potential anti-tumor and antimicrobial activity. This makes it a promising candidate for further study in these areas. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in these applications.

Future Directions

There are several future directions for the study of Benzyl 2-tert-butyl-2-(2-iodobenzoyl)hydrazinecarboxylate. One area of interest is the development of new cancer treatments based on its anti-tumor activity. Another area of interest is the development of new antibiotics based on its antimicrobial activity. Additionally, further study is needed to fully understand the mechanism of action of this compound, which could lead to the development of more effective treatments.

Synthesis Methods

Benzyl 2-tert-butyl-2-(2-iodobenzoyl)hydrazinecarboxylate can be synthesized through a multi-step process involving the reaction of tert-butyl hydrazine with benzoyl chloride, followed by the reaction of the resulting product with benzyl bromide and potassium iodide. The final product is obtained through the reaction of benzyl 2-tert-butyl-2-(2-bromobenzoyl)hydrazinecarboxylate with sodium iodide.

Scientific Research Applications

Benzyl 2-tert-butyl-2-(2-iodobenzoyl)hydrazinecarboxylate has been widely studied for its potential applications in various areas of scientific research. It has been found to exhibit anti-tumor activity, making it a promising candidate for cancer treatment. Additionally, it has been shown to have antimicrobial activity against a range of bacterial strains, making it a potential candidate for the development of new antibiotics.

Properties

Molecular Formula

C19H21IN2O3

Molecular Weight

452.3 g/mol

IUPAC Name

benzyl N-[tert-butyl-(2-iodobenzoyl)amino]carbamate

InChI

InChI=1S/C19H21IN2O3/c1-19(2,3)22(17(23)15-11-7-8-12-16(15)20)21-18(24)25-13-14-9-5-4-6-10-14/h4-12H,13H2,1-3H3,(H,21,24)

InChI Key

SWBRPLFTVLPZNR-UHFFFAOYSA-N

SMILES

CC(C)(C)N(C(=O)C1=CC=CC=C1I)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)(C)N(C(=O)C1=CC=CC=C1I)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.